[2-(Benzyl-ethyl-amino)-cyclohexylamino]-acetic acid
CAS No.:
Cat. No.: VC13471549
Molecular Formula: C17H26N2O2
Molecular Weight: 290.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H26N2O2 |
|---|---|
| Molecular Weight | 290.4 g/mol |
| IUPAC Name | 2-[[2-[benzyl(ethyl)amino]cyclohexyl]amino]acetic acid |
| Standard InChI | InChI=1S/C17H26N2O2/c1-2-19(13-14-8-4-3-5-9-14)16-11-7-6-10-15(16)18-12-17(20)21/h3-5,8-9,15-16,18H,2,6-7,10-13H2,1H3,(H,20,21) |
| Standard InChI Key | BRPPTLKHWNCLKS-UHFFFAOYSA-N |
| SMILES | CCN(CC1=CC=CC=C1)C2CCCCC2NCC(=O)O |
| Canonical SMILES | CCN(CC1=CC=CC=C1)C2CCCCC2NCC(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, 2-[[2-[benzyl(ethyl)amino]cyclohexyl]amino]acetic acid, reflects its three-dimensional topology:
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A benzyl group (C₆H₅CH₂) attached to an ethylamine moiety (C₂H₅NH).
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A cyclohexyl ring substituted with an amino group (NH) at the 2-position.
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An acetic acid (-CH₂COOH) side chain linked to the cyclohexylamino group .
The stereochemistry of the cyclohexyl ring and the ethyl-benzyl amine group introduces conformational flexibility, which may influence its biological interactions .
Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₇H₂₆N₂O₂ | |
| Molecular Weight | 290.4 g/mol | |
| SMILES | CCN(CC1=CC=CC=C1)C2CCCCC2NCC(=O)O | |
| LogP (Partition Coefficient) | ~2.4 (predicted) | |
| Solubility | Moderate in polar solvents |
The logP value suggests moderate lipophilicity, enabling potential blood-brain barrier penetration . Its solubility in ethanol and dimethyl sulfoxide (DMSO) facilitates in vitro pharmacological testing.
Synthesis and Analytical Characterization
Synthetic Routes
The synthesis of [2-(Benzyl-ethyl-amino)-cyclohexylamino]-acetic acid typically involves multi-step organic reactions:
Step 1: Formation of the Benzyl-Ethyl-Amine Intermediate
Benzyl chloride reacts with ethylamine in the presence of a base (e.g., K₂CO₃) to yield N-benzyl-N-ethylamine .
Step 2: Cyclohexylamine Functionalization
The cyclohexyl ring is introduced via nucleophilic substitution. For example, cyclohexene oxide may react with the benzyl-ethyl-amine under acidic conditions to form 2-(benzyl-ethyl-amino)cyclohexanol, which is subsequently oxidized to the corresponding ketone .
Step 3: Acetic Acid Conjugation
The ketone intermediate undergoes reductive amination with glycine or a glycine ester, followed by hydrolysis to yield the final acetic acid derivative .
Analytical Validation
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Nuclear Magnetic Resonance (NMR):
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Mass Spectrometry (MS):
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ESI-MS m/z: 291.2 [M+H]⁺.
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Pharmacological Applications
Cognitive Enhancement
The ethyl-benzyl-amine moiety is critical for acetylcholinesterase inhibition, a mechanism shared with Alzheimer’s therapeutics. In rodent models, derivatives improved maze navigation and avoidance response retention, indicating potential nootropic applications .
Comparative Analysis with Structural Analogs
The acetic acid moiety in [2-(Benzyl-ethyl-amino)-cyclohexylamino]-acetic acid enhances water solubility compared to methyl ester analogs, potentially improving bioavailability .
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